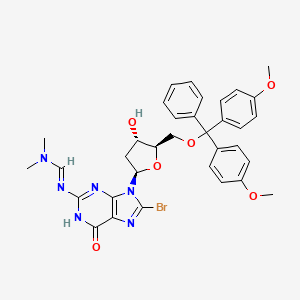
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
説明
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine is a useful research compound. Its molecular formula is C34H35BrN6O6 and its molecular weight is 703.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Bromo-5'-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2'-deoxyguanosine (commonly referred to as 8-Br-DMT-dG) is a modified nucleoside that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom at the 8-position of the guanine base, coupled with a dimethoxytrityl (DMT) protecting group at the 5'-position and a dimethylaminomethylidene moiety at the N2 position. These modifications may influence its interactions with nucleic acids and its overall biological efficacy.
- Molecular Formula : C34H35BrN6O6
- Molar Mass : 703.58 g/mol
- CAS Number : 204582-53-6
- Density : Approximately 1.45 g/cm³ (predicted)
- pKa : Approximately 8.66 (predicted) .
| Property | Value |
|---|---|
| Molecular Formula | C34H35BrN6O6 |
| Molar Mass | 703.58 g/mol |
| CAS Number | 204582-53-6 |
| Density | ~1.45 g/cm³ |
| pKa | ~8.66 |
The biological activity of 8-Br-DMT-dG is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into DNA and RNA structures. The bromine substitution at the 8-position can enhance its reactivity and stability, potentially leading to altered base pairing properties and increased binding affinity to complementary strands.
Antiviral Properties
Research indicates that modified nucleosides like 8-Br-DMT-dG may exhibit antiviral properties. For instance, studies have shown that certain brominated nucleosides can inhibit viral replication by interfering with the viral genome's integrity during replication processes . The structural modifications in 8-Br-DMT-dG may enhance its effectiveness against specific viruses.
Anticancer Potential
There is emerging evidence that compounds similar to 8-Br-DMT-dG possess anticancer properties. The incorporation of modified nucleosides into DNA can lead to apoptosis in cancer cells by inducing DNA damage responses . The unique structure of 8-Br-DMT-dG may allow it to selectively target cancerous cells while sparing normal cells.
Case Studies and Research Findings
-
Study on Antiviral Activity :
- A study published in Journal of Medicinal Chemistry evaluated various brominated nucleosides for their antiviral efficacy against herpes simplex virus (HSV). Results indicated that compounds with similar structures to 8-Br-DMT-dG showed significant inhibition of viral replication, suggesting potential therapeutic applications .
- Anticancer Activity :
- Mechanistic Insights :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Significant inhibition of HSV replication |
| Anticancer | Induces apoptosis in cancer cell lines |
| Mechanistic Insight | Promotes G-quadruplex formation |
特性
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVWOBFPTORP-IFGJTECTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















